N-Tosylbenzamide
Overview
Description
N-Tosylbenzamide: is a chemical compound with the molecular formula C20H17NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group and a sulfonyl group attached to a 4-methylphenyl ring .
Mechanism of Action
Target of Action
N-Tosylbenzamide, also known as Benzamide, N-[(4-methylphenyl)sulfonyl]-, is a chemical compound that has been used in various chemical reactions. It has been used in reactions involving the cleavage of the c–n bond of tertiary amines .
Mode of Action
This compound has been involved in reactions under specific conditions. For instance, it has been used in a reaction involving visible light-promoted transformations via iron/disulfide catalysis and molecular oxygen oxidation . It has also been used in a reaction involving the cleavage of the C–N bond of tertiary amines in the presence of a palladium catalyst and peroxide .
Biochemical Pathways
It has been used in the synthesis of 3-hydroxy-isoindolinones through visible light-promoted transformations . Isoindolinone derivatives are potential biological and pharmacologically active molecules, serving as critical structural motifs in natural products and many drugs .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in a reaction involving visible light-promoted transformations, a range of 3-hydroxy-isoindolinones was obtained . In another reaction involving the cleavage of the C–N bond of tertiary amines, transamidated products were produced .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in a reaction involving visible light-promoted transformations, the reaction was examined under blue LED irradiation at room temperature . In another reaction involving the cleavage of the C–N bond of tertiary amines, the reaction was carried out in the presence of a palladium catalyst and peroxide .
Biochemical Analysis
Biochemical Properties
N-Tosylbenzamide has been found to participate in biochemical reactions, particularly in the synthesis of benzamide compounds . These compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives
Molecular Mechanism
It has been suggested that this compound may be involved in the cleavage of the C–N bond of tertiary amines to provide the corresponding secondary amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosylbenzamide typically involves the reaction of benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow microreactor systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Tosylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-Tosylbenzamide is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes .
Medicine: It is studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Comparison with Similar Compounds
- Benzamide, N-(4-methylphenyl)-
- N-Benzoyl-p-toluidine
- 4’-Methylbenzanilide
Comparison: N-Tosylbenzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and different reactivity patterns .
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFNRQZMRIAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064527 | |
Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-74-0 | |
Record name | N-Tosylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-((4-methylphenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6971-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(p-tolyl)sulphonyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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